molecular formula C10H10ClNO3 B15235106 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid

Cat. No.: B15235106
M. Wt: 227.64 g/mol
InChI Key: MWLQMVWBCPHSBI-UHFFFAOYSA-N
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Description

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

    Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.

    Amidation: Amines and coupling agents like dicyclohexylcarbodiimide (DCC) are utilized.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include dihydropyridine derivatives.

    Esterification and Amidation: Esters and amides of this compound.

Scientific Research Applications

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the receptor subtype and tissue distribution .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinic Acid: Similar structure but lacks the cyclopropylmethoxy group.

    2-(Cyclopropylmethoxy)nicotinic Acid: Similar structure but lacks the chlorine atom at the 6th position.

    Nicotinic Acid Derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is unique due to the combination of the chlorine atom and the cyclopropylmethoxy group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

6-chloro-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO3/c11-8-4-3-7(10(13)14)9(12-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

MWLQMVWBCPHSBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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